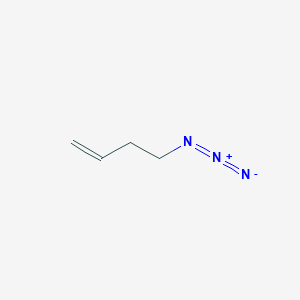
4-Azidobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidobut-1-ene is a chemical compound with the molecular formula C4H7N3. It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .
Molecular Structure Analysis
4-Azidobut-1-yne can exist in five distinct conformations denoted GG, GG0, GA, AG and AA according to the gauche and anti conformation around C–C and the C–N bonds, respectively .Applications De Recherche Scientifique
Photolabile Derivatives in Plant Physiology
A study by Hallahan et al. (1988) synthesized a photolabile azido derivative of paclobutrazol, an inhibitor of gibberellin biosynthesis in plants. This derivative was effective in inhibiting the oxidation of ent-kaurene in cell-free preparations from Cucurbita maxima, indicating its potential use in plant physiology research.
Infrared and Raman Spectra Analysis
Gatial et al. (1995) conducted a study on the IR and Raman spectra of 4-azidobut-1-yne, a compound closely related to 4-Azidobut-1-ene. Their research Gatial et al. (1995) involved recording spectra in various states and temperatures, providing valuable information for the conformation analysis of similar compounds.
Ligand Field in Magnetochemistry
Schweinfurth et al. (2015) explored the ligand field of the azido ligand in a Co(II)-azido complex. Their research Schweinfurth et al. (2015) provided insights into bonding parameters and magnetic anisotropy, highlighting the azido ligand's role as a strong σ and π donor in magnetochemistry.
Infrared Probing in Peptide Conformation
Lee et al. (2012) utilized 4-azidoproline derivatives to probe the polyproline II conformation in collagen. Their study Lee et al. (2012) demonstrated that the azido configurations affect intramolecular interactions, which are crucial for understanding protein structure, function, and dynamics.
Synthesis and Reactivity in Organic Chemistry
Lotuzas et al. (2022) researched the synthesis and reactivity of a stable prototropic isomer of 2-acetyl-3-methylpyrrole using 4-isocyanobut-1-ene. Their findings Lotuzas et al. (2022) explored the molecule's reactivity towards acid, base, and oxidants, contributing to organic chemistry applications.
Mécanisme D'action
Target of Action
4-Azidobut-1-ene is primarily used in the field of biochemistry for the labeling of RNA . The primary targets of this compound are the 5’-capped RNAs in eukaryotic cells . These RNA molecules play a crucial role in various biological processes, including protein synthesis and regulation of gene expression .
Mode of Action
The compound interacts with its targets through a chemo-enzymatic approach based on bioorthogonal chemistry . A trimethylguanosine synthase is engineered to transfer a terminal azido moiety to the 5’-cap of the RNA . This azido group can then be further modified using strain-promoted azide–alkyne cycloaddition (SPAAC) .
Biochemical Pathways
The biochemical pathway affected by 4-Azidobut-1-ene involves the methylation of proteins . Protein methyltransferases (PMTs) play critical roles in multiple biological processes . The compound is used in a technology known as Bioorthogonal Profiling of Protein Methylation (BPPM), where a S-adenosyl-L-methionine (SAM) analogue cofactor can be utilized by multiple rationally engineered PMTs to label substrates of the corresponding native PMTs .
Pharmacokinetics
Its use in biochemical research suggests that it can be incorporated into rna at specific sites during enzymatic rna synthesis .
Result of Action
The result of 4-Azidobut-1-ene’s action is the specific labeling of RNA molecules . This allows for the study of complex phenomena like the trafficking of mRNA, which leads to subcellular mRNA localization . It also enables the identification of the nonhistone targets of PMTs .
Action Environment
The action of 4-Azidobut-1-ene can be influenced by various environmental factors. For instance, the compound has been shown to successfully react in the lysate of PC3 cells, a human prostate cancer cell line . This suggests that the compound’s action, efficacy, and stability can be influenced by the cellular environment .
Propriétés
IUPAC Name |
4-azidobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-3-4-6-7-5/h2H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZXVUUKGSCUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate](/img/structure/B2446070.png)
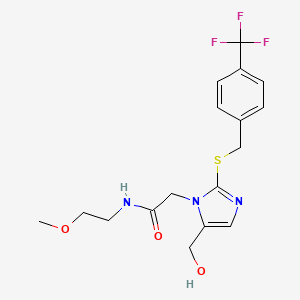
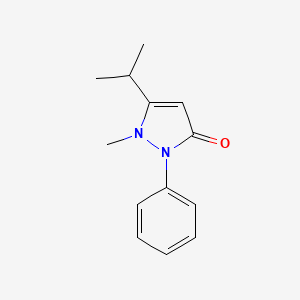

![[2-(2,6-Dibromo-4-nitroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2446075.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzamide](/img/structure/B2446076.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2446078.png)
![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446080.png)
![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)
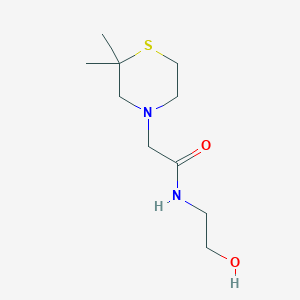
![Ethyl 5-(cyclohexanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2446088.png)
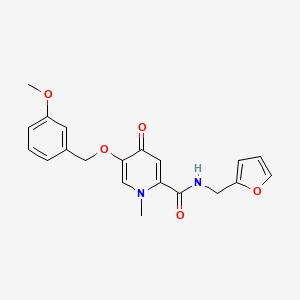
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2446092.png)